2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol
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Overview
Description
2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol is a complex organic compound with a unique structure that includes multiple fused rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- Tetramethyl acetyloctahydronaphthalenes
- 2,2’-Binaphthalene, 1,1’,2,2’,3,3’,4,4’-octahydro-
Uniqueness
2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol is unique due to its specific ring structure and the presence of multiple hydroxyl groups. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
651027-25-7 |
---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-(8-hydroxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,3,4,5-tetrahydro-1-benzoxepin-8-ol |
InChI |
InChI=1S/C20H22O4/c21-13-5-7-17-15(3-1-9-23-19(17)11-13)16-4-2-10-24-20-12-14(22)6-8-18(16)20/h5-8,11-12,15-16,21-22H,1-4,9-10H2 |
InChI Key |
TUSRTNHFUXXQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)O)OC1)C3CCCOC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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